

# Genistein Dosage Optimization: A Technical Support Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Nitrogenistein

Cat. No.: B014341

[Get Quote](#)

Welcome to the technical support center for genistein applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing genistein dosage while minimizing off-target effects. Our goal is to equip you with the knowledge to design robust experiments and interpret your results with confidence.

## Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common initial questions regarding genistein's properties and mechanisms of action.

### Q1: What is the primary mechanism of action for genistein?

Genistein is a naturally occurring isoflavone primarily known as a broad-spectrum protein tyrosine kinase (PTK) inhibitor.<sup>[1][2]</sup> It competitively binds to the ATP-binding site of various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src family kinases, thereby inhibiting downstream signaling pathways involved in cell proliferation, differentiation, and survival.<sup>[3]</sup> This inhibition is a key contributor to its observed anti-cancer effects, such as inducing G2/M cell cycle arrest and apoptosis.<sup>[1][3]</sup>

## Q2: What are the principal off-target effects of genistein that I should be aware of?

Beyond its intended role as a PTK inhibitor, genistein exhibits several well-documented off-target activities that are crucial to consider in experimental design:

- **Estrogen Receptor (ER) Modulation:** Genistein is a phytoestrogen and binds to both estrogen receptor alpha (ER $\alpha$ ) and beta (ER $\beta$ ).<sup>[4][5]</sup> Notably, it displays a significantly higher binding affinity for ER $\beta$  over ER $\alpha$ .<sup>[4][6][7]</sup> This can lead to estrogenic or anti-estrogenic effects depending on the cellular context and the relative expression levels of ER subtypes.<sup>[4]</sup>
- **Inhibition of Other Kinases:** While selective for tyrosine kinases over serine/threonine kinases, at higher concentrations, genistein can inhibit other enzymes, including MAP kinases.<sup>[2][8]</sup>
- **DNA Topoisomerase II Inhibition:** Genistein can also inhibit DNA topoisomerase II, an enzyme involved in DNA replication and repair, which can contribute to its cytotoxic effects at high concentrations.
- **Biphasic Effects on Angiogenesis:** Genistein can have a dual effect on blood vessel formation, promoting it at low concentrations (0.001–1  $\mu$ M) and inhibiting it at higher concentrations (25–100  $\mu$ M).<sup>[9]</sup>

## Q3: What is a typical effective concentration range for genistein in in vitro cell culture experiments?

The effective concentration of genistein is highly cell-type dependent and endpoint-specific. However, a general starting range for observing significant biological activity, such as inhibition of cell proliferation or induction of apoptosis, is typically between 10  $\mu$ M and 100  $\mu$ M.<sup>[10][11]</sup> <sup>[12]</sup> It is critical to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration. Concentrations below 5  $\mu$ M are often considered more physiologically relevant based on dietary intake.<sup>[13]</sup>

## Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides solutions to common problems encountered during genistein experiments, emphasizing the causality behind the recommended actions.

### Issue 1: High Cytotoxicity and Poor Cell Viability in My Control (Non-Target) Cell Lines.

**Underlying Cause:** Genistein's inhibitory effects are not exclusive to cancer cells. At supraphysiological concentrations, its broad inhibition of essential cellular processes like tyrosine kinase signaling and DNA replication can lead to toxicity in normal cells.<sup>[10]</sup> For instance, while genistein at concentrations over 80  $\mu\text{M}$  was cytotoxic to MCF-7 breast cancer cells after 24 hours, it also showed toxicity to BJ dermal fibroblasts at 200  $\mu\text{M}$ .<sup>[10][11]</sup>

Troubleshooting Steps:

- **Re-evaluate Your Dose Range:** The first and most critical step is to perform a comprehensive dose-response analysis on both your target and non-target (control) cell lines. This will allow you to identify a therapeutic window where you observe the desired effect in your target cells with minimal toxicity in your control cells.
- **Shorten Exposure Time:** If a lower dose is not feasible for your experimental endpoint, consider reducing the duration of genistein treatment. A 24-hour exposure may be sufficient to observe signaling changes without inducing widespread cell death.
- **Use a More Sensitive Assay:** If you are struggling to detect a specific effect at lower, less toxic concentrations, consider switching to a more sensitive downstream assay. For example, instead of a late-stage apoptosis assay, you could measure the phosphorylation status of a specific tyrosine kinase target.

### Issue 2: My results are inconsistent and show high variability between experiments.

**Underlying Cause:** Inconsistent results with genistein can often be traced back to issues with its preparation and stability. Genistein has low water solubility and is typically dissolved in solvents

like DMSO. Improper dissolution or storage can lead to precipitation and inaccurate final concentrations in your culture media.

#### Troubleshooting Protocol: Standardized Genistein Stock Preparation

- **Solvent Selection:** Use high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
- **Dissolution:** Ensure complete dissolution by vortexing and gentle warming if necessary. Visually inspect the solution for any precipitates before use.
- **Aliquoting and Storage:** Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
- **Fresh Working Solutions:** Prepare fresh dilutions of the stock solution in your cell culture media for each experiment. Do not store diluted genistein solutions for extended periods.

### Issue 3: I am observing unexpected estrogenic effects in my ER-negative cell line.

**Underlying Cause:** While genistein's primary estrogenic effects are mediated through ER $\alpha$  and ER $\beta$ , some studies suggest potential for non-classical or receptor-independent signaling pathways. However, a more common cause is the use of phenol red-containing cell culture media. Phenol red is a weak estrogen mimic and can confound the results of experiments with phytoestrogens.

#### Experimental Validation Workflow:



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for unexpected estrogenic effects.

## Section 3: Protocols for Optimizing Genistein Dosage

This section provides detailed methodologies for key experiments to define the optimal, on-target dosage of genistein.

### Protocol 1: Determining the IC<sub>50</sub> of Genistein using an MTT Assay

This protocol allows for the determination of the concentration of genistein that inhibits cell viability by 50% (IC<sub>50</sub>).

Materials:

- Target cell line(s)
- Complete cell culture medium
- Genistein stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

Incubate for 24 hours.

- **Genistein Treatment:** Prepare serial dilutions of genistein in complete culture medium. A common range to start with is 0, 1, 5, 10, 20, 50, 80, and 100  $\mu\text{M}$ .[\[10\]](#)[\[11\]](#)[\[12\]](#) Remove the old medium from the cells and add 100  $\mu\text{L}$  of the genistein-containing medium to the respective wells. Include a vehicle control (DMSO concentration matched to the highest genistein dose).
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10  $\mu\text{L}$  of MTT solution to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 100  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the genistein concentration and use a non-linear regression to determine the IC50 value.

Data Presentation: Example IC50 Values for Genistein in Various Cell Lines

| Cell Line | Cancer Type     | IC50 ( $\mu\text{M}$ ) | Incubation Time (h) | Citation             |
|-----------|-----------------|------------------------|---------------------|----------------------|
| MCF-7     | Breast Cancer   | 47.5                   | Not Specified       | <a href="#">[10]</a> |
| SW480     | Colon Cancer    | 62.73                  | 72                  | <a href="#">[14]</a> |
| SW620     | Colon Cancer    | 50.58                  | 72                  | <a href="#">[14]</a> |
| PC3       | Prostate Cancer | 480                    | 24                  | <a href="#">[15]</a> |
| HeLa      | Cervical Cancer | ~20                    | 24                  | <a href="#">[8]</a>  |
| CaSki     | Cervical Cancer | ~60                    | 24                  | <a href="#">[8]</a>  |

## Protocol 2: Assessing Off-Target Estrogenic Effects via ER-Responsive Gene Expression

This protocol uses quantitative PCR (qPCR) to measure the expression of an estrogen-responsive gene, such as pS2 (TFF1), to quantify the estrogenic activity of genistein.

### Materials:

- ER-positive cell line (e.g., MCF-7)
- Phenol red-free culture medium supplemented with charcoal-stripped serum
- Genistein and 17 $\beta$ -estradiol (positive control)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix and primers for pS2 and a housekeeping gene (e.g., GAPDH)
- Real-time PCR system

### Procedure:

- **Hormone Deprivation:** Culture cells in phenol red-free medium with charcoal-stripped serum for at least 48 hours to minimize background estrogenic signaling.
- **Treatment:** Treat cells with a range of genistein concentrations (e.g., 0.1, 1, 10  $\mu$ M), a positive control (10 nM 17 $\beta$ -estradiol), and a vehicle control (DMSO).
- **Incubation:** Incubate for 24 hours.
- **RNA Extraction and cDNA Synthesis:** Isolate total RNA and reverse transcribe it into cDNA according to the kit manufacturer's instructions.
- **qPCR:** Perform qPCR for the pS2 gene and the housekeeping gene.

- **Data Analysis:** Calculate the relative expression of pS2 using the  $\Delta\Delta C_t$  method, normalized to the housekeeping gene and the vehicle control.

**Expected Outcome:** This experiment will reveal the concentration at which genistein begins to induce a significant estrogenic response, allowing you to select a dose for your primary experiment that minimizes this off-target effect.

## Section 4: Advanced Concepts - Understanding the Broader Context

### The Biphasic Dose-Response of Genistein

It is crucial to recognize that genistein can exhibit biphasic or hormetic effects, where low doses stimulate a particular response and high doses inhibit it. A prime example is angiogenesis, which is promoted at low micromolar concentrations and inhibited at higher concentrations.[9] This underscores the importance of a comprehensive dose-response analysis to fully characterize the effects of genistein in your experimental system.

### Genistein's Kinase Selectivity Profile

While genistein is a potent inhibitor of many tyrosine kinases, it is not entirely specific. Global phosphoproteomic studies have revealed that genistein can affect the phosphorylation of a wide range of proteins, influencing multiple signaling pathways.[3] This includes the Receptor-MAPK and Receptor-PI3K/AKT cascades.[3] When interpreting your results, it is important to consider that the observed phenotype may be the result of genistein's action on multiple nodes within a signaling network.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathways modulated by genistein.

## References

- Spinozzi, F., Pagliacci, M. C., Migliorati, G., Moraca, R., Grignani, F., Riccardi, C., & Nicoletti, I. (1994). The natural tyrosine kinase inhibitor genistein produces cell cycle arrest and apoptosis in Jurkat T-leukemia cells. *Leukemia research*, 18(6), 431–439. [[Link](#)]
- Akiyama, T., Ishida, J., Nakagawa, S., Ogawara, H., Watanabe, S., Itoh, N., Shibuya, M., & Fukami, Y. (1987). Genistein, a specific inhibitor of tyrosine-specific protein kinases. *The Journal of biological chemistry*, 262(12), 5592–5595. [[Link](#)]
- Nakashima, S., Koike, T., & Nozawa, Y. (1991). Genistein, a protein tyrosine kinase inhibitor, inhibits thromboxane A2-mediated human platelet responses. *Molecular pharmacology*,

39(4), 475–480. [\[Link\]](#)

- Yan, G. R., Zuo, X. B., Li, M., He, Q. Y., & Chen, L. B. (2010). Global phosphoproteomic effects of natural tyrosine kinase inhibitor, genistein, on signaling pathways. *Proteomics*, 10(5), 977–986. [\[Link\]](#)
- Khan, I., Gothwal, R., & Kumar, M. (2022). Genistein, a Potential Phytochemical against Breast Cancer Treatment-Insight into the Molecular Mechanisms. *Molecules (Basel, Switzerland)*, 27(23), 8279. [\[Link\]](#)
- Woźniak, M., Duda-Chodak, A., & Kępińska, M. (2022). The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts. *International journal of molecular sciences*, 23(21), 12360. [\[Link\]](#)
- Szeja, W., Gryniewicz, G., Rusin, A., & Chrobak, E. (2017). Cytotoxicity (IC 50 [μM]) of genistein and its derivatives measured in MTT assay after 72 h treatment of cells with the drugs. *ResearchGate*. [\[Link\]](#)
- Danciu, C., Minda, D., Oprean, C., Moaca, E. A., Ghiulai, R., & Muntean, D. (2019). Calculated antiproliferative IC 50 values for genistein and the tested complexes on four different human cancer cell lines. *ResearchGate*. [\[Link\]](#)
- Shukla, S., & Gupta, S. (2006). Selectivity of genistein binding to estrogen receptor  $\beta$ . *Cancer Research*, 66(8\_Supplement), 4646–4646. [\[Link\]](#)
- Jeyakumar, M., & Katzenellenbogen, J. A. (2009). Mechanisms enforcing the estrogen receptor  $\beta$  selectivity of botanical estrogens. *The Journal of steroid biochemistry and molecular biology*, 114(1-2), 11–21. [\[Link\]](#)
- Chen, J., Zhang, Y., & Su, Y. (2019). The anticancer activity of genistein is increased in estrogen receptor beta 1-positive breast cancer cells. *OncoTargets and therapy*, 12, 1901–1910. [\[Link\]](#)
- Widyawati, T., Budianto, E., & Sembiring, B. (2018). Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity. *Journal of applied pharmaceutical science*, 8(7), 001–009. [\[Link\]](#)

- Zare, M., Moshtaghian, J., & Rastegar, M. (2020). Evaluation of Anticancer and Cytotoxic Effects of Genistein on PC3 Prostate Cell Line under Three-Dimensional Culture Medium. *Avicenna journal of medical biotechnology*, 12(4), 227–232. [[Link](#)]
- Sharifi-Rad, J., Quispe, C., & Butnariu, M. (2021). Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits. *Oxidative medicine and cellular longevity*, 2021, 3268136. [[Link](#)]
- Pfarr, K., Danciu, C., & Arlt, O. (2018). IC50 values of genistein, fingolimod and betulin in B16 melanoma cell lines. *ResearchGate*. [[Link](#)]
- Woźniak, M., Duda-Chodak, A., & Kępińska, M. (2022). The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts. *MDPI*. [[Link](#)]
- Switalska, M., Wietrzyk, J., & Gryniewicz, G. (2013). Comparison of antiproliferative activity (IC 50 ) of genistein derivatives Cell lines/IC 50 [µg/ml]. *ResearchGate*. [[Link](#)]
- Al-Oqail, M. M., Al-Sheddi, E. S., & Al-Massarani, S. M. (2017). LDH cytotoxic assay showing the cytotoxic effect of genistein on the rat neuroblastoma B35 cells in a concentration and time dependent manner. \* $p < 0.05$  considered statistically significant. *ResearchGate*. [[Link](#)]
- González-Sarrías, A., García-Villalba, R., & Espín, J. C. (2022). High Concentrations of Genistein Decrease Cell Viability Depending on Oxidative Stress and Inflammation in Colon Cancer Cell Lines. *International journal of molecular sciences*, 23(14), 7623. [[Link](#)]
- Singh, M., Singh, N., & Bhalla, M. (2019). Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances. *Frontiers in pharmacology*, 10, 1489. [[Link](#)]
- Liu, Y., Zhang, Y., & Xu, W. (2023). Mechanism of action of genistein on breast cancer and differential effects of different age stages. *Journal of cellular and molecular medicine*, 27(11), 1547–1560. [[Link](#)]
- Singh, M., Singh, N., & Bhalla, M. (2019). Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances. *Frontiers in pharmacology*, 10, 1489. [[Link](#)]
- Liu, Y., Zhang, Y., & Xu, W. (2023). Mechanism of action of genistein on breast cancer and differential effects of different age stages. *Journal of cellular and molecular medicine*, 27(11),

1547–1560. [\[Link\]](#)

- Kalli, M., Papageorgis, P., & Gkretsi, V. (2021). Genistein as a dietary supplement; formulation, analysis and pharmacokinetics study. *Journal of pharmaceutical and biomedical analysis*, 198, 114002. [\[Link\]](#)
- Ju, Y. H., Doerge, D. R., & Allred, K. F. (2002). Physiological concentrations of dietary genistein dose-dependently stimulate growth of estrogen-dependent human breast cancer (MCF-7) tumors implanted in athymic nude mice. *The Journal of nutrition*, 132(10), 3186–3191. [\[Link\]](#)
- Klein, C. B., & Webber, M. (2007). Genistein genotoxicity: critical considerations of in vitro exposure dose. *Toxicology and applied pharmacology*, 224(1), 1–11. [\[Link\]](#)
- Wang, Y., Chen, J., & Li, Y. (2022). Genistein: Therapeutic and Preventive Effects, Mechanisms, and Clinical Application in Digestive Tract Tumor. *Evidence-based complementary and alternative medicine : eCAM*, 2022, 9875142. [\[Link\]](#)
- Kim, D. S., Jeong, Y. M., & Park, J. K. (2009). Genistein inhibits cell growth by modulating various mitogen-activated protein kinases and AKT in cervical cancer cells. *Annals of the New York Academy of Sciences*, 1171, 495–500. [\[Link\]](#)
- González-Sarrías, A., García-Villalba, R., & Espín, J. C. (2022). High Concentrations of Genistein Decrease Cell Viability Depending on Oxidative Stress and Inflammation in Colon Cancer Cell Lines. *MDPI*. [\[Link\]](#)
- Nagella, P., & Ahmad, R. (2021). Screening of Novel Source for Genistein by Rapid and Sensitive UPLC-APCI-TOF Mass Spectrometry. *Journal of analytical methods in chemistry*, 2021, 6649835. [\[Link\]](#)
- Alves, C., Pires, D., & Sousa, E. (2023). In Vitro Effects of Combining Genistein with Aromatase Inhibitors: Concerns Regarding Its Consumption during Breast Cancer Treatment. *Molecules (Basel, Switzerland)*, 28(12), 4893. [\[Link\]](#)
- Patel, D., & Shah, N. (2013). Design and Optimization of a Novel Method for Extraction of Genistein. *Indian journal of pharmaceutical sciences*, 75(5), 582–587. [\[Link\]](#)

- National Toxicology Program. (2008). TOX-79: Reproductive Dose Range-Finding Toxicity Study of Genistein (CASRN 446-72-0) Administered in Feed to Sprague-Dawley Rats. National Toxicology Program. [[Link](#)]
- Setchell, K. D. (2005). Guest Editorial: Assessing Risks and Benefits of Genistein and Soy. Environmental health perspectives, 113(10), A654–A655. [[Link](#)]
- Williams, C., & Jackson, T. (2023). A Comprehensive Review of Genistein's Effects in Preclinical Models of Cervical Cancer. International journal of molecular sciences, 24(24), 17565. [[Link](#)]
- DiNapoli, K., & Davidsohn, N. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. EMBO molecular medicine, 15(7), e17441. [[Link](#)]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. The natural tyrosine kinase inhibitor genistein produces cell cycle arrest and apoptosis in Jurkat T-leukemia cells - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Global phosphoproteomic effects of natural tyrosine kinase inhibitor, genistein, on signaling pathways - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. The anticancer activity of genistein is increased in estrogen receptor beta 1-positive breast cancer cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- 7. Mechanisms enforcing the estrogen receptor  $\beta$  selectivity of botanical estrogens - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]

- 8. Genistein inhibits cell growth by modulating various mitogen-activated protein kinases and AKT in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. High Concentrations of Genistein Decrease Cell Viability Depending on Oxidative Stress and Inflammation in Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genistein genotoxicity: critical considerations of in vitro exposure dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Anticancer and Cytotoxic Effects of Genistein on PC3 Prostate Cell Line under Three-Dimensional Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Genistein Dosage Optimization: A Technical Support Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014341#optimizing-genistein-dosage-to-minimize-off-target-effects]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)